molecular formula C21H20O11 B191756 Luteolin 5-glucoside CAS No. 20344-46-1

Luteolin 5-glucoside

Cat. No.: B191756
CAS No.: 20344-46-1
M. Wt: 448.4 g/mol
InChI Key: KBGKQZVCLWKUDQ-QNDFHXLGSA-N
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Description

Mechanism of Action

Target of Action

Luteolin 5-glucoside, also known as Luteolin-5-O-glucoside, primarily targets cellular pathways such as X-linked inhibitor of apoptosis protein (XIAP), phosphatidylinositol 3′-kinase (PI3K)/Akt, and nuclear factor kappa B (NF-kB) . These targets play a crucial role in cell survival, growth, and inflammation .

Mode of Action

this compound interacts with its targets by downregulating and inhibiting them . This interaction results in the induction of apoptosis, initiation of cell cycle arrest, and decrease in angiogenesis, metastasis, and cell proliferation . It also exhibits antioxidant properties and can inhibit lipid peroxidation .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also has the ability to engage with multiple molecular targeted sites and modify various signaling pathways in tumor cells .

Pharmacokinetics

this compound is absorbed efficiently with a slow phase excretion from the living system, indicating a potential for accumulation in the body . Following absorption by intestinal epithelial cells, it is mainly conjugated to glucuronic acid or sulfonate group by phase II enzymes . It has a high distribution volume and high clearance .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth, induction of cell apoptosis, reduction of tumor tissue angiogenesis, regulation of long non-coding RNA, affecting immunogenic cell death, and regulation of autophagy . It also exhibits antioxidant properties, which can inhibit lipid peroxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the carbonyl oxygen at C4 locations enhances its effectiveness against microorganisms . Additionally, the presence of the O-dihydroxy group in the B ring is essential for quenching in chemical systems .

Biochemical Analysis

Biochemical Properties

Luteolin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the generation of nitric oxide (NO) and reactive oxygen species (ROS), and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions play a crucial role in its anti-inflammatory and antioxidant activities .

Cellular Effects

This compound exerts various effects on cells and cellular processes. It has been shown to inhibit cancer-cell survival and proliferation, angiogenesis, invasion, metastasis, and induce apoptosis . It also influences cell function by modulating cell signaling pathways such as mTOR/PI3K/Akt, STAT3, and Wnt/β-catenin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), thereby blocking the nuclear translocation of nuclear factor (NF)-κB and reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to alleviate oxidative stress and inflammation, and protect the integrity of the cell layer

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to glucuronide or sulphate conjugates, and can be converted to Luteolin after hydrolysis by intestinal microbacteria . It can also interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Subcellular Localization

Studies on similar compounds suggest that flavonoids can be localized in various compartments or organelles within the cell

Chemical Reactions Analysis

Types of Reactions: Luteolin 5-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Luteolin 5-O-glucoside can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGKQZVCLWKUDQ-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942500
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20344-46-1
Record name Galuteolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20344-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin 5-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020344461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUTEOLIN 5-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI9E8ORF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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